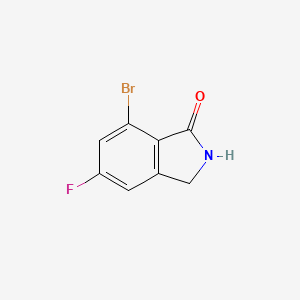
3-(5-Bromothiophene-2-carboxamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-Bromothiophene-2-carboxamido)benzofuran-2-carboxamide” is a compound with the molecular formula C14H9BrN2O3S and a molecular weight of 365.2. It belongs to the class of benzofuran compounds, which are widely present in nature and have a broad range of biological and pharmacological applications . Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamides involves a highly modular route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved through a one-pot, two-step transamidation procedure, which proceeds via the intermediate N-acyl-Boc-carbamates .Molecular Structure Analysis
The benzofuran core is a common feature in many biologically active natural products . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran-2-carboxamides include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .Physical And Chemical Properties Analysis
The compound has a molecular formula of C14H9BrN2O3S and a molecular weight of 365.2. Further physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Biological Evaluation
A study conducted by Lavanya et al. (2017) involved the synthesis of new benzofuran carboxamide derivatives, including 3-(5-Bromothiophene-2-carboxamido)benzofuran-2-carboxamide, and evaluated their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The compounds were characterized using techniques like NMR, IR, Mass, and X-ray crystallography (Lavanya, Sribalan, & Padmini, 2017).
Synthesis Protocols
Han et al. (2014) developed a two-step, diversity-oriented synthesis method for highly functionalized benzofuran-2-carboxamides. This method involved the Ugi four-component reaction and microwave-assisted Rap-Stoermer reaction (Han, Wu, & Dai, 2014).
Chemical Structural Analysis
Research by Consiglio et al. (1985) measured the rates of piperidinodebromination of N-substituted 2-bromo-4-R-5-nitrothiophene-3-carboxamides, providing insights into steric interactions and the restricted rotation about the C-N bond of the amino group in such compounds (Consiglio et al., 1985).
Cholinesterase Inhibitory Activity
A study by Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. Some of these compounds showed potent butyrylcholinesterase inhibition and effects on Aβ self-aggregation (Abedinifar et al., 2018).
Microwave-Assisted Synthesis
Vincetti et al. (2016) developed a microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides, highlighting a practical approach in drug discovery for identifying biologically active compounds (Vincetti, Brianza, Scalacci, Costantino, Castagnolo, & Radi, 2016).
Pharmacological Studies
Research in 1971 by Saksena et al. explored the anti-inflammatory and antifertility activities of benzofuran derivatives, contributing to the understanding of the physiological effects of these compounds (Saksena, Radhakrishnan, Kar, & Gokhale, 1971).
Chemical and Electronic Properties Analysis
Ahmad et al. (2021) conducted synthesis and DFT calculations of thiophene-2-carboxamides, examining reactivity parameters like FMOs, HOMO–LUMO energy gap, and electron affinity. This provided insights into the electronic and nonlinear optical properties of these compounds (Ahmad, Rasool, Mubarik, Zahoor, Hashmi, Zubair, Bilal, Hussien, Akhtar, & Haider, 2021).
Mechanism of Action
Future Directions
Given the vast number of applications of benzofuran-based drugs in medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The high efficiency and modularity of the synthetic strategy used for benzofuran-2-carboxamides make it a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .
properties
IUPAC Name |
3-[(5-bromothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3S/c15-10-6-5-9(21-10)14(19)17-11-7-3-1-2-4-8(7)20-12(11)13(16)18/h1-6H,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSDFIQPJWQKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromothiophene-2-carboxamido)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638689.png)
![2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2638691.png)
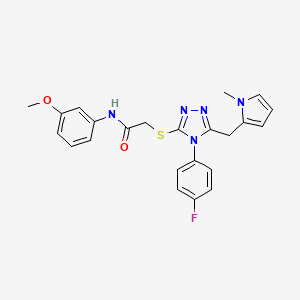
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2638693.png)
![methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2638695.png)
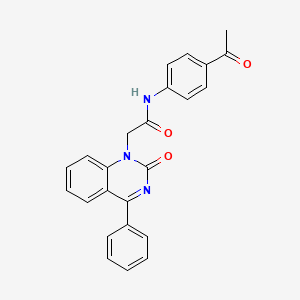
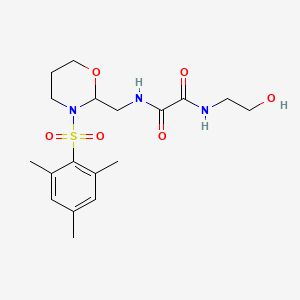
![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2638701.png)
![4-Methoxy-3-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2638702.png)
![N~2~-(tert-butyl)-1-(4-methylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638703.png)

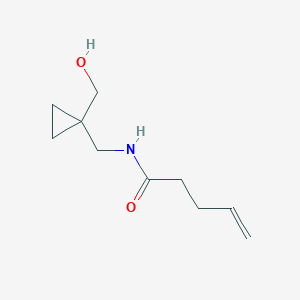
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2638709.png)
